molecular formula C9H11F2NO B15237643 (1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL

(1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL

Cat. No.: B15237643
M. Wt: 187.19 g/mol
InChI Key: CKQXOSDBVJFTPB-OLAZFDQMSA-N
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Description

(1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a propan-2-ol backbone substituted with a 2,5-difluorophenyl group and an amino group at the C1 position. Its stereochemistry (1S configuration) is critical for its biological and chemical interactions. The fluorine atoms on the aromatic ring enhance electronegativity and metabolic stability, making it a candidate for drug development .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

CKQXOSDBVJFTPB-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=C(C=CC(=C1)F)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or an amine under appropriate conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1S) enantiomer. This can be done using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the amino group or further reduce the alcohol group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under appropriate conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Deaminated or fully reduced alcohols.

    Substitution: Phenyl derivatives with substituted groups.

Scientific Research Applications

(1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and commercial attributes of (1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL and its analogues:

Compound Name CAS Number Molecular Formula Substituents Melting Point Commercial Availability
This compound Not provided C₉H₁₁F₂NO 2,5-difluorophenyl Not reported Not explicitly listed in evidence
D(+)-2-Amino-3-phenyl-1-propanol 5267-64-1 C₉H₁₃NO Phenyl (C3 position) 90–94°C Kanto Reagents: 1g (JPY3,900)
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 C₁₃H₂₁NO 3-tert-butylphenyl Not reported Parchem Chemicals (varied packaging)
(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL 1323966-28-4 C₉H₁₁ClFNO 2-chloro-6-fluorophenyl Not reported Parchem Chemicals (varied packaging)
2-(2,4-Difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol Not provided C₁₃H₁₂F₂N₆O 2,4-difluorophenyl + triazoles Not reported Research compound (Molecules 2015)

Key Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Steric Bulk: The tert-butyl group in (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL adds steric hindrance, which may reduce solubility but improve lipophilicity for membrane penetration .
  • Halogenation: The 2-chloro-6-fluorophenyl substituent in (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL introduces both chlorine (electronegative) and fluorine atoms, which could influence binding affinity in receptor-ligand interactions .
Stereochemical Considerations
  • The (1S) configuration in the target compound and its Parchem analogues (e.g., 1S,2R or 1S,2S) highlights the importance of chirality in pharmacological activity. For example, enantiomers may exhibit divergent biological effects or metabolic pathways.
Pharmacological Implications
  • While direct data for the target compound is lacking, the presence of fluorine in analogous structures (e.g., 2,4-difluorophenyl in Compound 276) is associated with antifungal activity. The 2,5-difluoro substitution in the target compound may offer improved selectivity or reduced toxicity compared to 2,4-difluoro derivatives .

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